2-Isocyanatoethyl acetate
Overview
Description
2-Isocyanatoethyl acetate is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.115. The purity is usually 95%.
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Scientific Research Applications
Acetoin and Its Applications
Acetoin (3-hydroxybutanone) is a compound of interest in various fields, including food, cosmetics, and chemical synthesis. It is recognized for its role as a flavor and fragrance agent, and its biological production from renewable biomass positions it as a promising bio-based platform chemical. The fermentative production of acetoin and its derivatives has been studied extensively, revealing the importance of selecting optimal strains, substrates, and process controls for enhanced productivity. Strategies for improving acetoin production include genetic engineering, medium optimization, and advanced process control techniques. The downstream processing of acetoin remains a challenge in achieving efficient and economical industrial fermentation processes (Xiao & Lu, 2014).
Non-Isocyanate Polyurethanes (NIPUs)
The development of non-isocyanate polyurethanes (NIPUs) represents a significant advancement in polymer science, offering a safer and more environmentally friendly alternative to traditional polyurethane production methods that rely on toxic isocyanates. NIPUs are synthesized using methods that often incorporate carbon dioxide as a sustainable raw material, resulting in polymers with comparable or superior properties to conventional polyurethanes. These materials exhibit excellent chemical resistance, enhanced wear resistance, and the ability to cure under cold conditions or on wet substrates. Research in this area focuses on synthesizing NIPUs through various polymerization techniques, including step-growth polyaddition and ring-opening polymerization, highlighting the industry's shift towards greener and more sustainable production processes (Rokicki, Parzuchowski, & Mazurek, 2015).
Environmental and Health Implications of Isocyanates
Isocyanates, chemical compounds used in the production of polyurethanes and other materials, pose significant health risks, including severe asthmatic responses. Research into the health hazards, diagnosis, prevention, and regulatory measures associated with isocyanate exposure is critical for ensuring worker safety in industries that utilize these compounds. Legislation aimed at limiting exposure to isocyanates and providing compensation for affected workers is an ongoing area of focus. This research underscores the importance of developing safer alternatives to isocyanate-based materials and the need for ongoing vigilance in monitoring and mitigating the health risks associated with their use (Zwi, 1985).
Mechanism of Action
Target of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
2-Isocyanatoethyl acetate can participate in “click” reactions, specifically thiol-isocyanate reactions, to rapidly develop functional polymeric surfaces . These reactions involve the base-catalyzed reaction of thiols with isocyanates, yielding thiourethanes . This reaction has been recognized for its potential as a click reaction .
Biochemical Pathways
The reaction of isocyanates with compounds containing active hydrogen atoms, such as alcohols, results in the formation of urethane linkages, a key component in polyurethane structures .
Pharmacokinetics
It’s important to note that the compound’s physical properties, such as its liquid form and low boiling point , may influence its absorption and distribution.
Result of Action
The compound’s ability to participate in “click” reactions and form thiourethanes suggests it could be used to modify surfaces at a molecular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other reactive compounds. For instance, the base-catalyzed thiol-isocyanate reaction requires a basic environment . Furthermore, the presence of compounds with active hydrogen atoms can influence the compound’s reactivity .
Properties
IUPAC Name |
2-isocyanatoethyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSDMDPSGIXPSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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